molecular formula C6H15ClN2O B1395412 3-Amino-N-propylpropanamide hydrochloride CAS No. 1220029-56-0

3-Amino-N-propylpropanamide hydrochloride

Cat. No.: B1395412
CAS No.: 1220029-56-0
M. Wt: 166.65 g/mol
InChI Key: QLQSSCAMYXQJPN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Amino-N-propylpropanamide hydrochloride consists of 6 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure visualization was not found in the search results.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

3-APPA-HCl has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of enzymes, hormones, and other biochemical and physiological processes. It has also been used to evaluate the efficacy of drugs, study the effects of environmental pollutants, and investigate the effects of genetic manipulations. In addition, 3-APPA-HCl has been used to study the effects of stress on the body, investigate the role of hormones in the regulation of metabolism, and to study the effects of drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of 3-APPA-HCl is not fully understood. However, it is believed to act as an inhibitor of the enzyme arginase, which is responsible for the breakdown of L-arginine into ornithine and urea. This inhibition of arginase leads to an increase in the levels of L-arginine in the body, which can then be used for other biochemical processes. In addition, 3-APPA-HCl has been shown to inhibit the enzyme nitric oxide synthase, which is responsible for the production of nitric oxide. This inhibition leads to a decrease in nitric oxide levels, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APPA-HCl are not fully understood. However, it has been shown to increase the levels of L-arginine in the body, which can lead to increased blood flow and improved circulation. In addition, 3-APPA-HCl has been shown to reduce the levels of nitric oxide in the body, which can lead to decreased inflammation and improved cardiovascular health. Finally, 3-APPA-HCl has been shown to inhibit the enzyme arginase, which can lead to increased levels of nitric oxide and improved muscle function.

Advantages and Limitations for Lab Experiments

The use of 3-APPA-HCl in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is widely available. Second, it is a relatively non-toxic compound and is safe to use in laboratory experiments. Third, 3-APPA-HCl has a wide range of applications in biochemical and physiological research. Finally, it can be used to study the effects of drugs, environmental pollutants, and genetic manipulations.
However, there are some limitations to the use of 3-APPA-HCl in laboratory experiments. First, the mechanism of action of 3-APPA-HCl is not fully understood. Second, it can be difficult to accurately measure the levels of 3-APPA-HCl in the body. Finally, 3-APPA-HCl has not been extensively studied in humans, so its effects in humans are not fully known.

Future Directions

There are several potential future directions for 3-APPA-HCl research. First, further research is needed to better understand the mechanism of action of 3-APPA-HCl and its effects on the body. Second, further research is needed to develop more accurate methods of measuring the levels of 3-APPA-HCl in the body. Third, further research is needed to evaluate the effects of 3-APPA-HCl in humans. Finally, further research is needed to evaluate the potential therapeutic applications of 3-APPA-HCl.

Properties

IUPAC Name

3-amino-N-propylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-2-5-8-6(9)3-4-7;/h2-5,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQSSCAMYXQJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-56-0
Record name Propanamide, 3-amino-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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